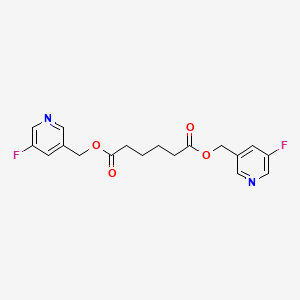![molecular formula C10H14S2 B14705321 Benzene, [2,2-bis(methylthio)ethyl]- CAS No. 15362-00-2](/img/structure/B14705321.png)
Benzene, [2,2-bis(methylthio)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [2,2-bis(methylthio)ethyl]- is an organic compound with the molecular formula C10H14S2 It is characterized by the presence of a benzene ring substituted with a [2,2-bis(methylthio)ethyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(methylthio)ethyl]- typically involves the reaction of benzene with [2,2-bis(methylthio)ethyl] halides under specific conditions. One common method is the alkylation of benzene using [2,2-bis(methylthio)ethyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Benzene, [2,2-bis(methylthio)ethyl]- may involve continuous flow processes where benzene and [2,2-bis(methylthio)ethyl] chloride are fed into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [2,2-bis(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides or sulfones back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [2,2-bis(methylthio)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of Benzene, [2,2-bis(methylthio)ethyl]- involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can include:
Nucleophilic Attack: The sulfur atoms can act as nucleophiles, attacking electrophilic centers in other molecules.
Coordination with Metals: The compound can coordinate with metal ions, forming complexes that can be used in catalysis or as intermediates in chemical reactions.
Pathways Involved: The compound can participate in pathways involving sulfur metabolism or redox reactions, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate: Similar structure with additional functional groups.
1,3-bis((2-methylthio)phenylimino)methylbenzene: Contains similar sulfur-containing groups but with different substitution patterns.
1,4-bis((2-methylthio)phenylimino)methylbenzene: Another compound with sulfur-containing groups and different substitution patterns.
Uniqueness: Benzene, [2,2-bis(methylthio)ethyl]- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metals makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
15362-00-2 |
|---|---|
Molekularformel |
C10H14S2 |
Molekulargewicht |
198.4 g/mol |
IUPAC-Name |
2,2-bis(methylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C10H14S2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
MVFAWJMIMRCSHW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


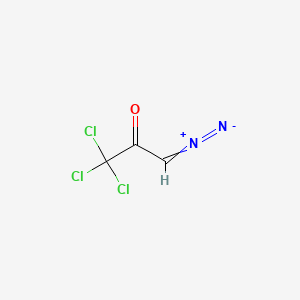
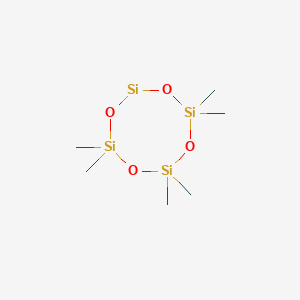
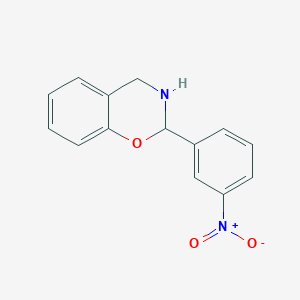

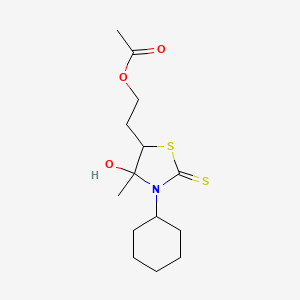
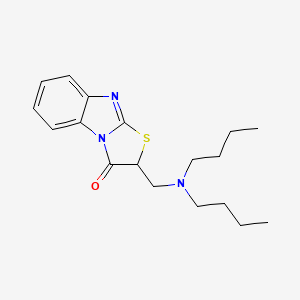
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

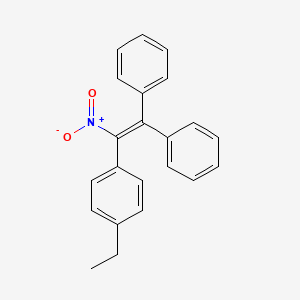
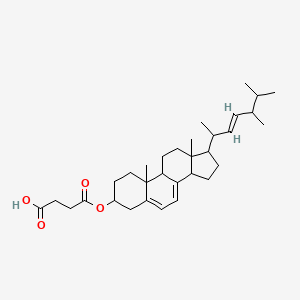
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
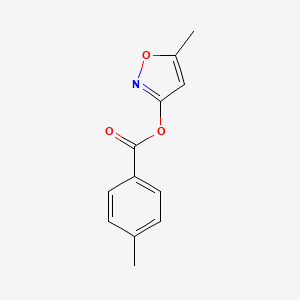
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
